N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic organic compound that features two indole moieties Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the coupling of tryptamine with a substituted indole acetic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Tryptamine and Indole Acetic Acid Coupling:
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole rings, typically using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of indole-2-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is used as a building block for synthesizing more complex molecules. Its indole moieties make it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding. It is often used in assays to investigate the biological activity of indole derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, and this compound is no exception. It is studied for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to modulate biological targets makes it a candidate for drug discovery programs.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole rings can mimic the structure of natural ligands, allowing the compound to bind to receptors or enzymes. This binding can inhibit or activate the target, leading to various biological effects.
Molecular Targets and Pathways
Receptors: The compound can bind to serotonin receptors, modulating neurotransmitter activity.
Enzymes: It can inhibit enzymes like cyclooxygenase (COX), reducing inflammation.
Pathways: By interacting with these targets, the compound can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with a different substituent on the indole ring.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a naphthalene moiety instead of a phenyl group.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is unique due to the presence of two indole rings, which can provide enhanced biological activity and specificity. The phenyl group adds to its hydrophobic character, potentially improving its interaction with lipid membranes and protein targets.
Properties
Molecular Formula |
C26H23N3O |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C26H23N3O/c30-26(27-15-14-21-17-28-23-12-6-5-11-22(21)23)18-29-24-13-7-4-10-20(24)16-25(29)19-8-2-1-3-9-19/h1-13,16-17,28H,14-15,18H2,(H,27,30) |
InChI Key |
WERQTZYZWDMTCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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